An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Pentylpyrazine
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Pentylpyrazine
Introduction
Pyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature and industry.[1] These compounds and their derivatives are notable for their diverse applications, particularly as key contributors to the aroma and flavor of many food products.[2] Among the myriad of pyrazine derivatives, 2-pentylpyrazine has garnered considerable attention for its distinct sensory characteristics and its role in various industrial and research settings.
This technical guide provides a comprehensive overview of the chemical properties of 2-pentylpyrazine, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, synthesis, and applications, offering field-proven insights and detailed experimental context.
Physicochemical Properties of 2-Pentylpyrazine
The fundamental physical and chemical properties of 2-pentylpyrazine are crucial for its handling, application, and analysis. These properties are summarized in the table below.
Table 1: Key Physicochemical Properties of 2-Pentylpyrazine
| Property | Value | Source |
| IUPAC Name | 2-pentylpyrazine | [3] |
| Synonyms | n-Pentylpyrazine, Amyl pyrazine | [3] |
| CAS Number | 6303-75-9 | [3] |
| Molecular Formula | C₉H₁₄N₂ | [3] |
| Molecular Weight | 150.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Tallowy-like, with nutty, green, and peppery notes | [5][6] |
| Boiling Point | 102-107 °C at 760 mmHg | [7] |
| Density | 0.897 g/mL at 25 °C | |
| Solubility | Insoluble in water; Soluble in ethanol | [7] |
| Refractive Index | 1.485-1.491 at 20 °C | [7] |
digraph "2_Pentylpyrazine_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of 2-Pentylpyrazine", pad="0.5"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N1 [label="N"]; N2 [label="N"];
// Pyrazine Ring C6 -- N1 [label=""]; N1 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- N2 [label=""]; N2 -- C9 [label=""]; C9 -- C6 [label=""];
// Pentyl Chain C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""]; C2 -- C1 [label=""];
// Double bonds in pyrazine ring edge [style=double]; C7 -- C8; N1 -- C9; C6 -- N2; }
Caption: 2D molecular structure of 2-pentylpyrazine.
Spectroscopic and Analytical Characterization
A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of 2-pentylpyrazine.[8] The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile compounds like 2-pentylpyrazine. The Kovats retention index, which standardizes retention times, is a key parameter for its identification on different GC columns.[3]
-
Kovats Retention Index (Standard non-polar column): ~1192-1194[3]
-
Kovats Retention Index (Standard polar column): ~1575[3]
The mass spectrum of 2-pentylpyrazine is characterized by a prominent molecular ion peak and specific fragmentation patterns resulting from the alkyl side chain and the pyrazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[8] The ¹H and ¹³C NMR spectra of 2-pentylpyrazine will show distinct signals corresponding to the protons and carbons of the pyrazine ring and the pentyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.[8] The IR spectrum of 2-pentylpyrazine will exhibit characteristic absorption bands for the C-H stretching of the alkyl chain and the C=N and C=C stretching vibrations of the pyrazine ring.
Caption: A typical analytical workflow for the characterization of 2-pentylpyrazine.
Experimental Protocol 1: GC-MS Analysis of 2-Pentylpyrazine
Objective: To identify and confirm the presence of 2-pentylpyrazine in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).[9]
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Procedure:
-
Sample Preparation: Dilute the 2-pentylpyrazine sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 ppm.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Compare the retention time of the major peak with the known retention index of 2-pentylpyrazine.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST).
-
Chemical Reactivity and Stability
The chemical behavior of 2-pentylpyrazine is governed by the pyrazine ring and the attached alkyl side chain.
Stability
Alkylpyrazines are generally considered to be thermally stable compounds, which is why they are often formed during high-temperature cooking processes like roasting and frying.[2] However, their stability can be influenced by factors such as pH and exposure to light. In acidic environments, the nitrogen atoms in the pyrazine ring can be protonated, which may affect their stability and reactivity.[10]
Reactivity
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This makes it generally unreactive towards electrophilic aromatic substitution. The pentyl side chain, being a simple alkyl group, can undergo typical free-radical reactions such as oxidation, especially at elevated temperatures or in the presence of oxidizing agents.
Caption: A simplified diagram showing the potential reactive sites of 2-pentylpyrazine.
Synthesis and Biosynthesis
Chemical Synthesis
Alkylpyrazines can be synthesized through various chemical routes. A common method involves the condensation of α-diamines with α-dicarbonyl compounds. More modern and efficient methods are continuously being developed to improve yields and reduce byproducts.[11]
Experimental Protocol 2: General Synthesis of 2-Alkylpyrazines
Objective: To synthesize a 2-alkylpyrazine via the condensation of an α-dicarbonyl compound and a 1,2-diamine.
Materials:
-
Glyoxal (40% in water)
-
1,2-Diaminopropane
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hexanal
-
Ammonium chloride (NH₄Cl)
Procedure:
-
Step 1: Formation of the Pyrazine Precursor.
-
In a round-bottom flask, dissolve 1,2-diaminopropane in ethanol.
-
Slowly add an equimolar amount of glyoxal to the solution while stirring at room temperature. The reaction is typically exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.
-
-
Step 2: Alkylation.
-
Cool the reaction mixture to room temperature.
-
Add a base, such as sodium hydroxide, to the mixture.
-
Slowly add hexanal to the basic solution.
-
Stir the reaction at room temperature for several hours or overnight.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales.
Biosynthesis
In nature, alkylpyrazines are formed during the Maillard reaction between amino acids and reducing sugars, which occurs during the heating of food.[2] They are also produced by various microorganisms through their metabolic pathways.[12]
Applications in Research and Industry
Flavor and Fragrance Industry
2-Pentylpyrazine is a widely used flavoring agent due to its characteristic nutty and roasted aroma.[13] It is a key component in the flavor profiles of many foods, including roasted nuts, coffee, cocoa, and baked goods.[2]
Potential in Drug Development
The pyrazine ring is a recognized pharmacophore in medicinal chemistry, appearing in a number of approved drugs.[1] While 2-pentylpyrazine itself may not have direct therapeutic applications, it can serve as a valuable starting material or scaffold for the synthesis of more complex, biologically active molecules. The lipophilic pentyl side chain can be modified to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Recent studies have also explored the antimicrobial activities of some alkylpyrazines, suggesting potential applications in this area.[10][14]
Conclusion
2-Pentylpyrazine is a chemically significant molecule with well-defined physicochemical properties and a distinct spectroscopic signature. Its stability and reactivity are primarily dictated by the interplay between the electron-deficient pyrazine ring and the alkyl side chain. While its most prominent application is in the flavor and fragrance industry, the pyrazine core of this compound presents opportunities for its use as a building block in the synthesis of novel compounds with potential biological activity. A thorough understanding of its chemical properties is paramount for its effective utilization in both industrial and research contexts.
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